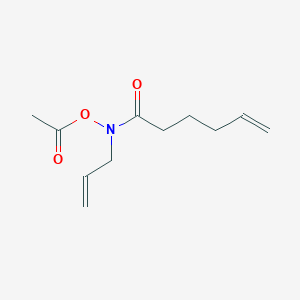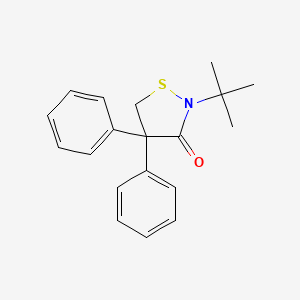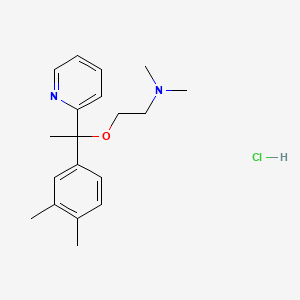![molecular formula C9H8N2O4S2 B14450674 2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid CAS No. 73623-13-9](/img/structure/B14450674.png)
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid is an organic compound with the molecular formula C9H8N2O4S2 It is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid typically involves the reaction of 4-nitroaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate thiourea derivative, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitrophenylacetic acid
- 2-nitrophenylacetic acid
- 4-nitrobenzeneacetic acid
Uniqueness
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid is unique due to the presence of both a nitrophenyl group and a carbamothioylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
73623-13-9 |
|---|---|
Formule moléculaire |
C9H8N2O4S2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-17-9(16)10-6-1-3-7(4-2-6)11(14)15/h1-4H,5H2,(H,10,16)(H,12,13) |
Clé InChI |
HGQGGHVXXAVHSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=S)SCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Ethyl(hydroxy)phosphoryl]-L-alanine](/img/structure/B14450627.png)
![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)





![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)



![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
